
Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 1-ethyl 3-(1-methylpropyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 1-ethyl 3-(1-methylpropyl) ester is a chemical compound with the molecular formula C7H12O3S2. It is known for its unique structure, which includes both carbonyl and thiocarbonyl groups. This compound is utilized in various industrial and scientific applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 1-ethyl 3-(1-methylpropyl) ester typically involves the reaction of thiodicarbonic acid with appropriate alcohols under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The specific reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The raw materials used in the production are sourced from reliable suppliers to maintain the integrity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 1-ethyl 3-(1-methylpropyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of ester derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 1-ethyl 3-(1-methylpropyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in various industrial processes, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 1-ethyl 3-(1-methylpropyl) ester exerts its effects involves interactions with molecular targets and pathways. The compound’s thiocarbonyl group can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), OC,OC’-diethyl ester
- Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), OC-ethyl oC’- (1-methylethyl) ester
Uniqueness
Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 1-ethyl 3-(1-methylpropyl) ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
65573-05-9 |
|---|---|
Molekularformel |
C8H14O3S2 |
Molekulargewicht |
222.3 g/mol |
IUPAC-Name |
ethyl butan-2-yloxycarbothioylsulfanylformate |
InChI |
InChI=1S/C8H14O3S2/c1-4-6(3)11-8(12)13-7(9)10-5-2/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
CXOXIEFOOJUUFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(=S)SC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




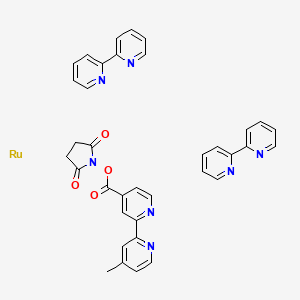


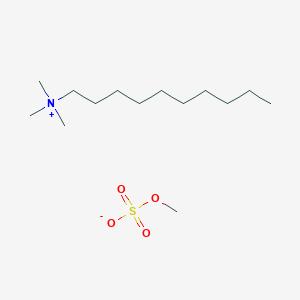
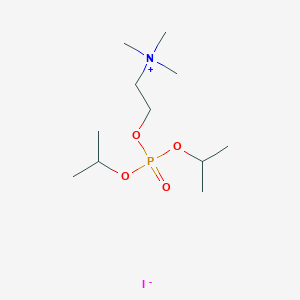
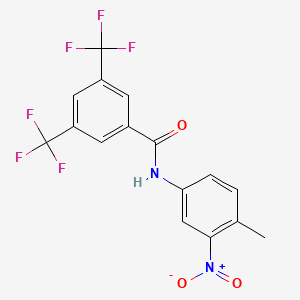

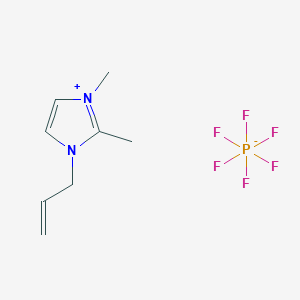
![Benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]-](/img/structure/B13786952.png)



